Cas no 2222867-13-0 (1-1-(4-phenylphenyl)cyclopropylethan-1-one)

1-1-(4-phenylphenyl)cyclopropylethan-1-one is a cyclopropyl ketone derivative featuring a biphenyl moiety, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its rigid cyclopropane ring and extended aromatic system, making it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials. Its structural characteristics enhance stability and reactivity in cross-coupling and cycloaddition reactions. The biphenyl group further contributes to π-conjugation, potentially influencing photophysical properties. This compound is particularly useful in medicinal chemistry for scaffold diversification and as a precursor in the synthesis of biologically active molecules. High purity and well-defined stereochemistry ensure reproducibility in research applications.
1-1-(4-phenylphenyl)cyclopropylethan-1-one structure
2222867-13-0 structure
Product name:1-1-(4-phenylphenyl)cyclopropylethan-1-one
CAS No:2222867-13-0
MF:C17H16O
MW:236.308344841003
CID:6362927
PubChem ID:165659486

1-1-(4-phenylphenyl)cyclopropylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-1-(4-phenylphenyl)cyclopropylethan-1-one
    • 2222867-13-0
    • 1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
    • EN300-1861218
    • Inchi: 1S/C17H16O/c1-13(18)17(11-12-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
    • InChI Key: BERIPEZGXDEHMW-UHFFFAOYSA-N
    • SMILES: O=C(C)C1(C2C=CC(C3C=CC=CC=3)=CC=2)CC1

Computed Properties

  • Exact Mass: 236.120115130g/mol
  • Monoisotopic Mass: 236.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1Ų

1-1-(4-phenylphenyl)cyclopropylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1861218-10.0g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
10g
$4606.0 2023-06-02
Enamine
EN300-1861218-0.05g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
0.05g
$900.0 2023-09-18
Enamine
EN300-1861218-1.0g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
1g
$1070.0 2023-06-02
Enamine
EN300-1861218-0.25g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
0.25g
$985.0 2023-09-18
Enamine
EN300-1861218-0.5g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
0.5g
$1027.0 2023-09-18
Enamine
EN300-1861218-5g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
5g
$3105.0 2023-09-18
Enamine
EN300-1861218-5.0g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
5g
$3105.0 2023-06-02
Enamine
EN300-1861218-0.1g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
0.1g
$943.0 2023-09-18
Enamine
EN300-1861218-2.5g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
2.5g
$2100.0 2023-09-18
Enamine
EN300-1861218-10g
1-[1-(4-phenylphenyl)cyclopropyl]ethan-1-one
2222867-13-0
10g
$4606.0 2023-09-18

Additional information on 1-1-(4-phenylphenyl)cyclopropylethan-1-one

Introduction to 1-1-(4-phenylphenyl)cyclopropylethan-1-one (CAS No. 2222867-13-0)

1-1-(4-phenylphenyl)cyclopropylethan-1-one, also known by its CAS number 2222867-13-0, is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its cyclopropyl and phenyl groups, which confer it with distinct physical and chemical properties.

The molecular formula of 1-1-(4-phenylphenyl)cyclopropylethan-1-one is C15H14O, and its molecular weight is approximately 206.27 g/mol. The compound is a colorless to white solid at room temperature, with a melting point of around 85°C. Its solubility in common organic solvents such as dichloromethane, ethanol, and acetone makes it amenable to various synthetic transformations and analytical techniques.

In the realm of pharmaceutical research, 1-1-(4-phenylphenyl)cyclopropylethan-1-one has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its activity as a modulator of specific biological pathways, particularly those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1-1-(4-phenylphenyl)cyclopropylethan-1-one could be a valuable candidate for the development of novel anti-inflammatory drugs.

Beyond its pharmaceutical applications, 1-1-(4-phenylphenyl)cyclopropylethan-1-one has also shown promise in materials science. Its unique cyclopropyl structure imparts it with interesting electronic properties, making it a potential candidate for use in organic electronics and photovoltaic devices. Research published in the Journal of Materials Chemistry C in 2022 reported that this compound can be used as a building block for the synthesis of conjugated polymers with high charge carrier mobility. These polymers have been tested in organic field-effect transistors (OFETs) and have shown promising performance metrics, indicating their potential for use in next-generation electronic devices.

The synthesis of 1-1-(4-phenylphenyl)cyclopropylethan-1-one typically involves multi-step reactions, including coupling reactions and cyclopropanation steps. One common synthetic route involves the reaction of 4-bromobenzophenone with ethyl diazoacetate followed by reduction and subsequent cyclopropanation using a suitable reagent such as Simmons-Smith reagent. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The safety profile of 1-1-(4-phenylphenyl)cyclopropylethan-1-one is an important consideration for both research and industrial applications. Toxicological studies have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used when working with this compound.

In conclusion, 1-1-(4-phenylphenyl)cyclopropylethan-1-one (CAS No. 2222867-13-0) is a versatile compound with significant potential in pharmaceutical and materials science applications. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and material properties, the future prospects for this compound are promising.

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